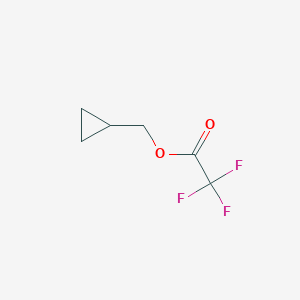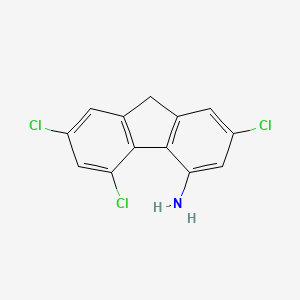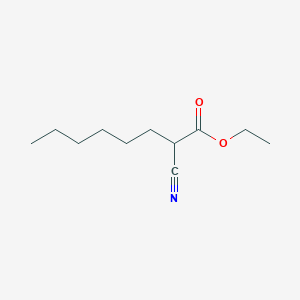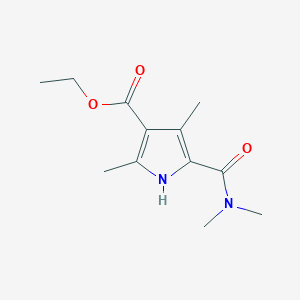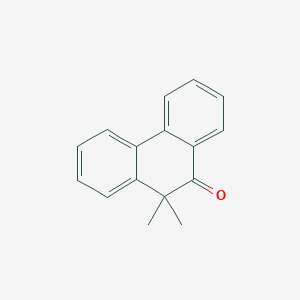
4-Biphenylyltribenzylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylyltribenzylsilane is an organosilicon compound with the molecular formula C33H30Si It is a unique chemical that features a biphenyl group attached to a tribenzylsilane moiety
Preparation Methods
The synthesis of 4-Biphenylyltribenzylsilane typically involves the reaction of biphenyl with tribenzylsilane under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Biphenylyltribenzylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the silane group into a silane hydride.
Scientific Research Applications
4-Biphenylyltribenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-Biphenylyltribenzylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic groups, making it a versatile building block in synthetic chemistry. The biphenyl group provides additional stability and rigidity to the molecule, enhancing its overall reactivity and functionality .
Comparison with Similar Compounds
4-Biphenylyltribenzylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the biphenyl group, making it less rigid.
Tribenzylsilane: Lacks the biphenyl group, resulting in different reactivity and applications.
Properties
CAS No. |
18842-18-7 |
|---|---|
Molecular Formula |
C33H30Si |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
tribenzyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C33H30Si/c1-5-13-28(14-6-1)25-34(26-29-15-7-2-8-16-29,27-30-17-9-3-10-18-30)33-23-21-32(22-24-33)31-19-11-4-12-20-31/h1-24H,25-27H2 |
InChI Key |
AIUCIQZXURIPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


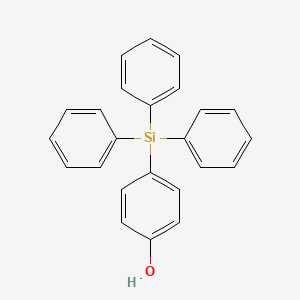
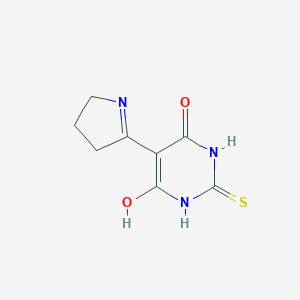

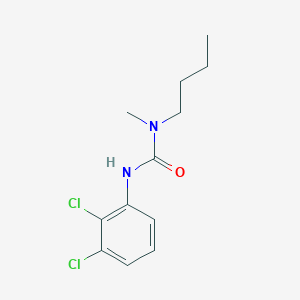

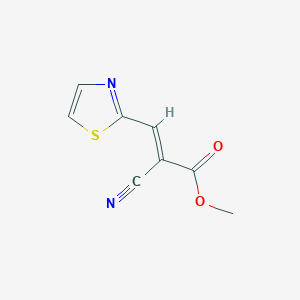
![2-nitro-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11949529.png)
